![molecular formula C8H6N2O3 B8364318 3-amino-N-hydroxyphthalimide](/img/structure/B8364318.png)
3-amino-N-hydroxyphthalimide
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Description
3-amino-N-hydroxyphthalimide is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
3-Amino-N-hydroxyphthalimide serves as an effective organocatalyst, particularly in free radical processes. The compound can facilitate various organic transformations, including:
- Radical Chain Reactions : The phthalimido-N-oxyl (PINO) radical formed from N-hydroxyphthalimide is an efficient abstraction species for radical chain reactions. These reactions are crucial for constructing complex organic molecules, including biologically active compounds .
- Oxidation Reactions : It has been utilized in oxidation processes, converting various substrates into valuable products. For instance, NHPI-mediated oxidation of sulfonamides to N-sulfonylimines demonstrates its versatility in synthetic applications .
Table 1: Key Catalytic Reactions Involving this compound
Reaction Type | Substrate Type | Product Type | Reference |
---|---|---|---|
Radical Chain Reaction | Alkenes | Complex Organic Molecules | |
Oxidation | Sulfonamides | N-Sulfonylimines | |
C–O Coupling | Unactivated Alkanes | Alkoxyamines |
Organic Synthesis
In organic synthesis, this compound has been employed for the development of various synthetic methodologies:
- Synthesis of Heterocycles : It is used in the synthesis of spirooxindoles and other heterocyclic compounds that exhibit significant pharmacological activities. These derivatives are essential for drug development .
- Photoredox Catalysis : The compound plays a role in photoredox-catalyzed asymmetric methods, which have been shown to yield high diastereoselectivity and enantiomeric purity in the synthesis of β-thiolated amino acids .
Table 2: Synthetic Applications of this compound
Application Type | Target Compound | Methodology | Reference |
---|---|---|---|
Heterocycle Synthesis | Spirooxindoles | Alkynylation | |
Asymmetric Synthesis | β-Thiolated Amino Acids | Photoredox Catalysis |
Medicinal Chemistry
The medicinal applications of this compound are significant due to its biological activity:
- Anticancer Activity : Compounds derived from this compound have shown promising anticancer properties against various cancer cell lines. For instance, derivatives have demonstrated substantial growth inhibition against SNB-19 and OVCAR-8 cell lines .
- Antibacterial Properties : The compound's derivatives are also being explored for their antibacterial activities, particularly as precursors for cephalosporins and other antibiotics .
Table 3: Biological Activities of Derivatives
Activity Type | Cell Line/Pathogen | Activity Level | Reference |
---|---|---|---|
Anticancer | SNB-19, OVCAR-8 | High Growth Inhibition | |
Antibacterial | Various Bacterial Strains | Moderate to High Activity |
Case Studies
-
Photoredox-Catalyzed Synthesis :
A study demonstrated the use of this compound in a photoredox-catalyzed reaction leading to β-thiolated amino acids with high yields and selectivity. This method highlights the compound's effectiveness in asymmetric synthesis and its potential for producing valuable pharmaceutical intermediates . -
Anticancer Research :
Research on a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines indicated that derivatives of this compound exhibited significant anticancer activity against multiple cell lines, underscoring its therapeutic potential in oncology .
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
4-amino-2-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H6N2O3/c9-5-3-1-2-4-6(5)8(12)10(13)7(4)11/h1-3,13H,9H2 |
InChI Key |
OCAPVBPLEUDUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)O |
Origin of Product |
United States |
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